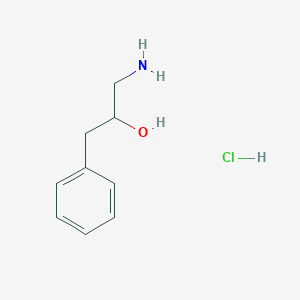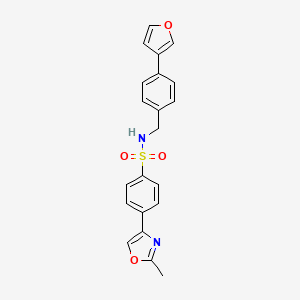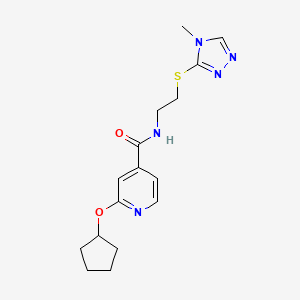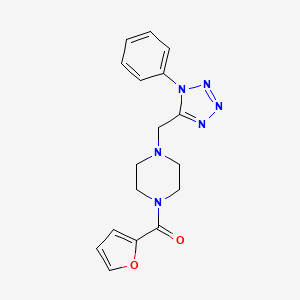![molecular formula C19H11F3N2S B2763087 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 338964-69-5](/img/structure/B2763087.png)
2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile” is an organic molecule that contains a nitrile group (-C≡N), a trifluoromethyl group (-CF3), and a phenylsulfanyl group (Ph-S-). The presence of these functional groups could give this compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-withdrawing nitrile and trifluoromethyl groups, which could cause the molecule to have a polar nature. The phenyl rings could contribute to the compound’s planarity and rigidity .Chemical Reactions Analysis
The nitrile group is susceptible to hydrolysis, reduction, and other reactions that involve the triple bond. The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile group could contribute to the compound’s polarity, and the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
Sulfhydryl Groups Study
A study on sulfhydryl groups indicates the utility of aromatic disulfides, closely related to the chemical family of 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile, for determining sulfhydryl content in biological materials, showcasing its relevance in biochemical research (Ellman, 1959).
Organic Synthesis Advancements
Research highlights the novel trimerization of α-phenylsulfanyl isocyanides, demonstrating the compound's role in synthesizing complex dihydropyrimidine derivatives. This process underscores its significance in organic synthesis, providing a pathway to create substances with potential biological activities (Uno et al., 1996).
Chemical Synthesis and Antimicrobial Activities
A study on the synthesis of pyrido[2,1-c][1,2,4]triazine derivatives from 2-hydrazino-4-(4-methoxyphenyl)-6-pheny-nicotinonitrile demonstrates the chemical's application in creating molecules with potential antimicrobial activities. This research provides insights into the compound's utility in developing new pharmaceutical agents (Zaki et al., 2004).
Material Science and Engineering
In material science, novel sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed using derivatives of 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile. These membranes show enhanced performance in dye treatment applications, illustrating the compound's importance in environmental engineering and water purification technologies (Liu et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Related compounds such as trifluoromethyl phenyl sulfone are known to interact with arylthiolate anions .
Mode of Action
Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, a related compound . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, realizing the S-trifluoromethylation of thiophenols . This suggests that 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile may have a similar mode of action.
Biochemical Pathways
The s-trifluoromethylation of thiophenols, which is achieved by related compounds, suggests that it may influence pathways involving these molecules .
Result of Action
The compound’s potential interaction with arylthiolate anions and its possible role in s-trifluoromethylation suggest that it may have significant effects at the molecular level .
Action Environment
The related compound trifluoromethyl phenyl sulfone is known to undergo reactions under visible light irradiation , suggesting that light conditions may play a role in the action of 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile.
properties
IUPAC Name |
2-phenylsulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2S/c20-19(21,22)16-6-4-5-13(10-16)15-9-14(11-23)18(24-12-15)25-17-7-2-1-3-8-17/h1-10,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTBWAXKRRTZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2763006.png)


![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2763009.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2763010.png)

![N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine](/img/structure/B2763012.png)
![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)
![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)
![5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B2763022.png)
![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)
